[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound known for its fluorescent properties. It is often used as a fluorescent probe in various biochemical and medical research applications due to its ability to emit light upon excitation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps. The key steps include the formation of the benzoxadiazole ring, the attachment of the nitro group, and the subsequent coupling with the tridecanoyloxy and phosphate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The process may also include purification steps such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include amino derivatives, substituted phosphates, and hydrolyzed fragments. These products can be further utilized in various research applications .
Scientific Research Applications
[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in imaging techniques to visualize cellular processes and track the movement of molecules within cells.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The compound exerts its effects through its fluorescent properties. Upon excitation with light of a specific wavelength, it emits light at a different wavelength, allowing it to be detected and visualized. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be tracked using fluorescence microscopy and other imaging techniques .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Deoxy-2-[7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): A fluorescent glucose analog used to study glucose uptake in cells.
16-NBD-160 Coenzyme A: A fluorescent analog of palmitoyl-CoA used to label palmitoylation sites on proteins.
Uniqueness
[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific structure, which combines a benzoxadiazole ring with a long aliphatic chain and a phosphate group. This unique combination allows it to be used in a wide range of applications, from studying lipid metabolism to developing new diagnostic tools .
Properties
Molecular Formula |
C26H44N5O10P |
---|---|
Molecular Weight |
617.6 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H44N5O10P/c1-31(2,3)18-19-38-42(36,37)39-20-24(33)40-23(32)14-12-10-8-6-4-5-7-9-11-13-17-27-21-15-16-22(30(34)35)26-25(21)28-41-29-26/h15-16,24,33H,4-14,17-20H2,1-3H3,(H-,27,29,36,37)/t24-/m1/s1 |
InChI Key |
YWGHKXNPCLZBHK-XMMPIXPASA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@H](O)OC(=O)CCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(O)OC(=O)CCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
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